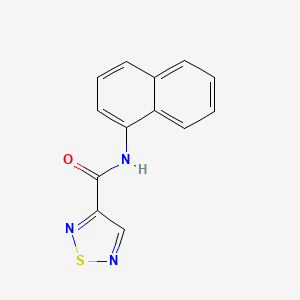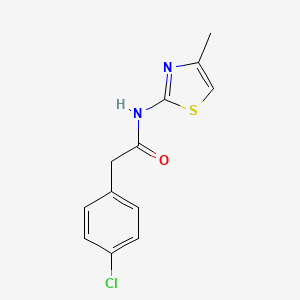![molecular formula C18H19NO3S B5805609 4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)
4-{[2-(benzylthio)acetyl]amino}phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(benzylthio)acetyl]amino}phenyl propionate, also known as BZP, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. BZP belongs to a class of compounds known as phenylpropylamines, which have been shown to have various effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 4-{[2-(benzylthio)acetyl]amino}phenyl propionate is not fully understood, but it is believed to act as a dopamine and serotonin agonist, meaning that it activates these neurotransmitters in the brain. This activation can lead to increased levels of these neurotransmitters, which can have various effects on mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
4-{[2-(benzylthio)acetyl]amino}phenyl propionate has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels, increased heart rate and blood pressure, and changes in body temperature. It has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-(benzylthio)acetyl]amino}phenyl propionate has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control of dosage and purity. It also has a relatively short half-life, which makes it easier to study its effects over a shorter period of time. However, there are also limitations to its use, including the fact that it has not been extensively studied in humans and its potential for abuse.
Direcciones Futuras
There are several potential future directions for research on 4-{[2-(benzylthio)acetyl]amino}phenyl propionate, including further studies on its potential as a therapeutic agent for neurological disorders and its effects on mood and behavior. Other areas of research could include studies on its potential as an analgesic and anti-inflammatory agent, as well as its effects on the immune system. Additionally, further studies could be conducted to better understand the mechanism of action of 4-{[2-(benzylthio)acetyl]amino}phenyl propionate and its potential for abuse.
Métodos De Síntesis
4-{[2-(benzylthio)acetyl]amino}phenyl propionate can be synthesized using a variety of methods, including the reaction of 4-nitrophenyl propionate with benzyl mercaptan in the presence of a reducing agent. Other methods involve the use of different reagents and catalysts, but all involve the modification of the phenylpropylamine structure to include a benzylthioacetyl group.
Aplicaciones Científicas De Investigación
4-{[2-(benzylthio)acetyl]amino}phenyl propionate has been studied for its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease and depression. In addition, it has been shown to have potential as an analgesic and anti-inflammatory agent. 4-{[2-(benzylthio)acetyl]amino}phenyl propionate has also been studied for its potential as a cognitive enhancer and for its effects on mood and behavior.
Propiedades
IUPAC Name |
[4-[(2-benzylsulfanylacetyl)amino]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-18(21)22-16-10-8-15(9-11-16)19-17(20)13-23-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJILOZEZJBFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Benzylsulfanyl)acetyl]amino}phenyl propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)

